Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- is a complex organic compound with a unique structure that includes a benzenemethanamine core, dimethoxy groups, a piperazine ring, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a dimethoxybenzoic acid derivative, followed by amination and subsequent coupling with a piperazine derivative. The reaction conditions often include the use of strong acids, such as hydrochloric acid, and oxidizing agents like bromine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The amine group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, sodium hydrogencarbonate.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the methoxy groups can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring may also play a role in binding to receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds with variations in the piperazine ring or additional functional groups.
Uniqueness
The uniqueness of Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- lies in its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
78933-13-8 |
---|---|
Molekularformel |
C26H30N4O4 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[4-(4-methylphenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C26H30N4O4/c1-19-4-8-22(9-5-19)28-12-14-29(15-13-28)23-10-6-21(7-11-23)27-18-20-16-25(33-2)26(34-3)17-24(20)30(31)32/h4-11,16-17,27H,12-15,18H2,1-3H3 |
InChI-Schlüssel |
TYDOYFDAOUJIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NCC4=CC(=C(C=C4[N+](=O)[O-])OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.